2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone
Description
Structural Significance and Research Interest in the 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone Scaffold
The scientific interest in this compound is largely derived from its molecular architecture, which combines two key structural motifs: a cyclohexylpiperazine group and an aminoethanone fragment. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, is a well-established pharmacophore in medicinal chemistry. researchgate.net Piperazine and its derivatives are integral components of numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and antifungal properties. researchgate.netnih.gov The incorporation of a cyclohexyl group onto the piperazine ring adds lipophilicity, which can influence a molecule's pharmacokinetic profile.
The aminoethanone portion of the molecule also contributes to its research interest. Aminoethanone and related scaffolds are versatile building blocks in organic synthesis. achemblock.com The presence of both an amino group and a ketone provides reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecular frameworks. The broader class of aminoketones and their derivatives have been explored for their potential in developing new therapeutic agents.
While specific biological activities of this compound are not extensively documented in publicly available literature, the combination of the cyclohexylpiperazine and aminoethanone scaffolds suggests its potential as a lead structure for the design and synthesis of novel compounds with diverse biological applications. The exploration of such scaffolds is a common strategy in drug discovery to generate libraries of compounds for screening against various biological targets. researchgate.netnih.govnih.gov
Overview of Methodological Approaches in Investigating Novel Chemical Entities
The investigation of a novel chemical entity like this compound follows a structured and multi-faceted approach, leveraging both computational and experimental techniques. The initial steps often involve the characterization of the compound's physicochemical properties, as detailed in Table 1.
Computational Approaches: In the early stages of research, computational modeling plays a crucial role. Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how the compound might interact with specific biological targets, such as proteins or enzymes. These in silico methods help in prioritizing compounds for further experimental testing and can provide insights into their potential mechanisms of action.
Synthesis and Derivatization: A key aspect of investigating a novel scaffold is the synthesis of a library of related compounds or derivatives. By systematically modifying different parts of the parent molecule, researchers can explore the structure-activity relationships (SAR). This involves performing chemical reactions to add, remove, or alter functional groups on the this compound scaffold and then evaluating the impact of these changes on the compound's properties.
Biological Screening: Once a novel chemical entity or a library of its derivatives is synthesized, it undergoes biological screening. This involves testing the compounds in a variety of in vitro assays to determine their biological activity. High-throughput screening (HTS) techniques allow for the rapid testing of thousands of compounds against a specific target.
Pharmacokinetic and Toxicological Profiling: Promising compounds identified through biological screening are then subjected to further studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity. This is a critical step in determining the compound's potential for further development.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-cyclohexylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h11H,1-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUQAUZDVZPUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705944-08-7 | |
| Record name | 705944-08-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Amino 1 4 Cyclohexylpiperazin 1 Yl Ethanone and Its Analogs
Strategic Design of Synthetic Routes for the 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone Core
The effective synthesis of a target molecule like this compound hinges on a well-devised synthetic strategy, beginning with a thorough retrosynthetic analysis to identify key bond disconnections and available starting materials.
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed. The primary and most logical disconnection is at the amide bond (C-N bond) of the ethanone (B97240) moiety. This breaks the molecule into two key synthons: the nucleophilic 1-cyclohexylpiperazine (B93859) and an electrophilic 2-aminoacetyl synthon.
A secondary disconnection can be made at the C-N bond between the cyclohexyl ring and the piperazine (B1678402) nitrogen. This would lead to piperazine itself and a cyclohexyl electrophile. This approach allows for the construction of the substituted piperazine ring prior to the addition of the ethanone side chain. Both strategies offer viable pathways, and the choice often depends on the availability and reactivity of the starting materials.
Selection of Precursors and Building Blocks for Targeted Synthesis
Based on the retrosynthetic analysis, the key building blocks for the synthesis of this compound are 1-cyclohexylpiperazine and a suitable two-carbon unit that can be converted to the aminoethanone moiety.
1-Cyclohexylpiperazine : This precursor is a crucial intermediate. Its synthesis can be achieved through several methods. One common approach involves the N-alkylation of piperazine with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. google.com To control selectivity and avoid dialkylation, a protecting group strategy is often employed. For instance, piperazine can be first mono-protected with a Boc (tert-butyloxycarbonyl) group to give 1-Boc-piperazine. google.com This is then alkylated with a cyclohexyl halide, followed by the removal of the Boc group under acidic conditions to yield 1-cyclohexylpiperazine. chemicalbook.comchemicalbook.com An alternative route involves the reductive amination of cyclohexanone (B45756) with 1-Boc-piperazine, followed by deprotection. google.com
Aminoethanone Moiety Precursors : The 2-aminoethanone fragment is typically introduced using a reactive two-carbon electrophile. A common precursor is a 2-haloacetyl halide, such as 2-chloroacetyl chloride or 2-bromoacetyl bromide. This highly reactive species can acylate the secondary amine of 1-cyclohexylpiperazine. The resulting α-halo ketone can then be converted to the desired α-amino ketone through various amination methods.
Classical and Modern Synthetic Approaches for this compound
With the precursors identified, the focus shifts to the specific reactions used to assemble the target molecule. Both classical and modern synthetic methods can be applied to form the key bonds and functional groups.
Formation of the Ethanone Moiety in Complex Systems
The formation of the α-amino ketone (ethanone) moiety is a critical step. A prevalent and effective strategy involves a two-step sequence: acylation followed by amination.
First, 1-cyclohexylpiperazine is acylated with a 2-haloacetyl halide. This reaction is a standard nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the carbonyl carbon of the acyl halide, displacing the halide and forming an amide bond. This yields an intermediate α-halo ketone, 2-halo-1-(4-cyclohexylpiperazin-1-yl)ethanone.
Subsequently, the α-halo ketone is converted to the α-amino ketone. This transformation can be accomplished through several methods:
Nucleophilic Substitution with an Amine Source : The α-halogen can be displaced by a nucleophilic nitrogen source. Common reagents include ammonia (B1221849), primary or secondary amines, or protected amine equivalents. organic-chemistry.org The use of ammonia or a primary amine directly introduces the amino group.
Gabriel Synthesis : This classic method involves the reaction of the α-halo ketone with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine. This method is particularly useful for preparing primary α-amino ketones cleanly.
Azide (B81097) Reduction : The α-halo ketone can be treated with sodium azide to form an α-azido ketone. The azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. researchgate.net
Modern approaches to α-amino ketone synthesis also include direct C-H amination of ketones, although this is more challenging to control regioselectively in complex molecules. organic-chemistry.org
Construction or Functionalization of the Piperazine Ring System
The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. mdpi.com For the target molecule, the focus is on the introduction of the cyclohexyl group onto the piperazine nitrogen.
N-Alkylation : As mentioned, direct N-alkylation of piperazine with a cyclohexyl halide is a straightforward approach. nih.gov However, controlling the reaction to achieve mono-alkylation can be challenging due to the presence of two reactive secondary amines. The use of a large excess of piperazine can favor mono-alkylation, but separation can be difficult. The use of a mono-protected piperazine, such as 1-Boc-piperazine, provides a more controlled and efficient route to the desired 1-cyclohexylpiperazine intermediate. google.com
Reductive Amination : An alternative to direct alkylation is reductive amination. nih.gov This involves the reaction of a piperazine derivative with cyclohexanone in the presence of a reducing agent. For instance, 1-Boc-piperazine can be reacted with cyclohexanone to form an enamine or iminium ion intermediate, which is then reduced in situ by a reagent like sodium triacetoxyborohydride (B8407120) to give 4-Boc-1-cyclohexylpiperazine. google.com
N-Acylation : The final step in the most likely synthetic route to this compound is an N-acylation reaction. Once 1-cyclohexylpiperazine is prepared, it is acylated with a suitable 2-carbon electrophile, as detailed in section 2.2.1. This acylation is typically a high-yielding and robust reaction. The choice of acylating agent and reaction conditions can be optimized to ensure efficient conversion to the α-halo ketone intermediate, poised for the final amination step.
Introduction of the Cyclohexyl Moiety
The synthesis of the core intermediate, 1-cyclohexylpiperazine, is a critical step in the construction of this compound. Various synthetic routes have been developed for the N-alkylation of the piperazine ring with a cyclohexyl group.
One prominent method involves the nucleophilic substitution reaction between a cyclohexyl halide and a protected piperazine derivative. A patented method describes the reaction of a cyclohexyl halide with 1-Boc-piperazine in an organic solvent in the presence of an inorganic base. google.com This approach utilizes a Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens to prevent dialkylation and other side reactions. The reaction proceeds via reflux, and after completion, the intermediate, 4-Boc-1-cyclohexylpiperazine, is isolated. The subsequent step involves the removal of the Boc group under acidic conditions to yield the desired 1-cyclohexylpiperazine, often isolated as its hydrochloride salt. google.com This method avoids the use of costly or hazardous reagents like sodium triacetoxyborohydride. google.com
An alternative and widely used strategy is reductive amination. This method typically involves the reaction of cyclohexanone with piperazine in the presence of a reducing agent. The reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced in situ to form the C-N bond. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, is often preferred in industrial settings due to its efficiency and the formation of water as the only byproduct. mdpi.com
The choice of synthetic route can depend on factors such as the availability of starting materials, cost, scalability, and desired purity of the final product. The table below summarizes key aspects of these common methodologies.
| Method | Reactants | Key Reagents | Advantages | Disadvantages |
| Nucleophilic Substitution | Cyclohexyl halide, 1-Boc-piperazine | Inorganic base (e.g., K₂CO₃), Acid for deprotection (e.g., HCl) | Good control over mono-alkylation, simple workup. google.com | Requires protection/deprotection steps. |
| Reductive Amination | Cyclohexanone, Piperazine | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Direct, one-pot procedure. | Potential for over-alkylation, requires specific reducing agents. |
Strategies for Integrating the Amino Group
The formation of the α-amino ketone moiety is a cornerstone of the synthesis of the target compound. This functional group can be introduced through several established synthetic strategies, typically involving the formation of a C-N bond at the α-position to a carbonyl group. colab.wsnih.gov
A classical and robust method involves a two-step sequence starting from an appropriate ketone precursor, such as 1-acetyl-4-cyclohexylpiperazine.
α-Halogenation: The first step is the halogenation of the α-carbon of the ketone. This is commonly achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. organic-chemistry.org This reaction proceeds via an enol or enolate intermediate to form the α-halo ketone, 2-bromo-1-(4-cyclohexylpiperazin-1-yl)ethanone.
Nucleophilic Substitution: The resulting α-halo ketone is a potent electrophile. The amino group can be introduced by nucleophilic substitution of the halide with an amine source. organic-chemistry.org Common nitrogen nucleophiles include ammonia, primary or secondary amines, or protected amine equivalents like sodium azide or potassium phthalimide (used in the Gabriel synthesis). The use of ammonia can lead to mixtures of primary, secondary, and tertiary amines, while the Gabriel synthesis provides a reliable route to the primary amine after a subsequent deprotection step.
Modern approaches aim for a more direct integration of the amino group. Direct α-amination of ketones can be achieved using electrophilic aminating agents. Furthermore, transition-metal-free, one-pot strategies have been developed that combine the oxidation of a secondary alcohol to a ketone, subsequent α-bromination, and nucleophilic substitution with an amine to generate α-amino ketones from simple starting materials. organic-chemistry.org
The table below outlines some common strategies for the synthesis of α-amino ketones.
| Strategy | Description | Key Reagents |
| Halogenation-Substitution | Two-step process involving α-halogenation of a ketone followed by nucleophilic displacement with an amine. organic-chemistry.org | NBS, Br₂; NH₃, Phthalimide (Gabriel synthesis) |
| Oxidative Amination | One-pot synthesis from alkenes or enol ethers using an oxidative system. colab.ws | NBS-DMSO-secondary amine system. colab.ws |
| Direct C-H Amination | Direct functionalization of the α-C-H bond of a ketone with an amine source, often catalyzed. organic-chemistry.org | Ammonium iodide as catalyst, sodium percarbonate as co-oxidant. organic-chemistry.org |
| Heyns Rearrangement | Rearrangement of α-hydroxy ketones with secondary amines, catalyzed by an acid. colab.ws | p-toluenesulfonic acid (PTSA). colab.ws |
Multistep Organic Synthesis Techniques and Challenges
The complete synthesis of this compound is a multistep process that combines the formation of the core piperazine structure with the elaboration of the α-amino ethanone side chain. A common synthetic pathway can be envisioned as follows:
Step 1: Synthesis of 1-Cyclohexylpiperazine: As detailed in section 2.2.2.2, this intermediate is prepared either by reductive amination of cyclohexanone with piperazine or by alkylation of a protected piperazine with a cyclohexyl halide, followed by deprotection. google.com
Step 2: Acylation: 1-Cyclohexylpiperazine is acylated to introduce the ethanone backbone. This is typically achieved by reacting it with a two-carbon electrophile such as 2-chloroacetyl chloride or 2-bromoacetyl bromide in the presence of a base to neutralize the generated HCl or HBr. This reaction yields the α-halo ketone intermediate, 2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone.
Step 3: Amination: The final step is the introduction of the primary amino group via nucleophilic substitution of the chloride or bromide. A common method is the Gabriel synthesis, where the α-halo ketone is treated with potassium phthalimide. The resulting phthalimido intermediate is then cleaved, typically with hydrazine (B178648) hydrate, to release the free primary amine, yielding the target compound.
Selectivity: In the initial formation of 1-cyclohexylpiperazine, preventing the formation of the 1,4-dicyclohexylpiperazine (B14087273) byproduct is crucial. The use of a large excess of piperazine or a monoprotected piperazine synthon is often necessary to ensure mono-alkylation. google.com
Reaction Conditions: Each step requires careful optimization of reaction conditions (solvent, temperature, base) to maximize yield and minimize side reactions. For instance, the acylation step must be controlled to avoid side reactions involving the acyl chloride.
Purification: Purification of intermediates can be challenging. The basic nature of the piperazine-containing compounds often necessitates chromatographic purification or crystallization of their salt forms to achieve high purity.
Stability: The final α-amino ketone product can be unstable. These compounds are known to be susceptible to self-condensation (dimerization) or other degradation pathways, particularly under harsh conditions or during prolonged storage. This necessitates careful handling and purification, often involving isolation as a stable salt (e.g., hydrochloride).
Catalytic Methodologies in the Synthesis of this compound Analogs
The synthesis of analogs of this compound often employs advanced catalytic methodologies to efficiently construct key C-C and C-N bonds, allowing for broad structural diversification.
Application of Organocatalysis in C-C and C-N Bond Formation
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. In the context of synthesizing analogs, organocatalysis offers metal-free alternatives for crucial bond-forming reactions. researchgate.net
For C-N bond formation, the direct asymmetric α-amination of ketones or aldehydes represents a highly efficient route to chiral α-amino ketones. Chiral organocatalysts, such as proline derivatives or chiral bifunctional ureas, can activate the carbonyl compound by forming an enamine intermediate. This intermediate then reacts with an electrophilic nitrogen source (e.g., an azodicarboxylate) in a stereocontrolled manner. researchgate.net This approach could be used to synthesize enantiomerically enriched analogs of the target compound.
Another key application is the aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. Chiral organocatalysts, like cinchona alkaloids or diarylprolinol silyl (B83357) ethers, can catalyze the conjugate addition of piperazine derivatives to various Michael acceptors, providing a pathway to analogs with modified carbon skeletons. researchgate.net
Role of Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is indispensable in modern organic synthesis for the formation of C-C and C-heteroatom bonds. thermofisher.commdpi.com These reactions provide highly efficient and versatile methods for synthesizing a wide array of analogs by joining different molecular fragments.
C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. This palladium-catalyzed cross-coupling reaction enables the synthesis of N-aryl or N-alkyl piperazines. researchgate.net For example, analogs where the cyclohexyl group is replaced by an aryl or heteroaryl moiety can be readily synthesized by coupling piperazine (or a derivative) with the corresponding aryl halide or triflate. This reaction is known for its broad substrate scope and high functional group tolerance.
C-C Bond Formation: A multitude of transition metal-catalyzed reactions can be used to form C-C bonds to create diverse analogs.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. mdpi.comresearchgate.net It could be used to synthesize analogs where, for instance, a bromo-substituted cyclohexyl or aryl group on the piperazine is coupled with various boronic acids to introduce new carbon substituents.
Heck and Sonogashira Couplings: These reactions are used to form carbon-carbon bonds by coupling organic halides with alkenes (Heck) or terminal alkynes (Sonogashira). thermofisher.comresearchgate.net They provide routes to analogs containing vinyl or alkynyl functionalities.
α-Arylation of Ketones: Palladium-catalyzed α-arylation allows for the direct formation of a C-C bond at the α-position of the ethanone moiety. nih.gov This enables the synthesis of analogs bearing an additional aryl group on the carbon adjacent to the carbonyl, creating a quaternary center.
The table below provides a summary of relevant transition metal-catalyzed reactions for analog synthesis.
| Reaction | Metal Catalyst | Bond Formed | Application in Analog Synthesis |
| Buchwald-Hartwig Amination | Pd | C-N | Synthesis of N-aryl and N-heteroaryl piperazine analogs. researchgate.net |
| Suzuki-Miyaura Coupling | Pd | C-C | Functionalization of aryl or vinyl halides/triflates on the piperazine substituent. mdpi.comresearchgate.net |
| Heck Coupling | Pd | C-C (alkene) | Introduction of vinyl groups to create unsaturated analogs. thermofisher.com |
| Sonogashira Coupling | Pd/Cu | C-C (alkyne) | Introduction of alkynyl groups. thermofisher.comresearchgate.net |
| α-Arylation of Ketones | Pd, Cu | C-C | Synthesis of α-aryl-α-amino ketone analogs. nih.govresearchgate.net |
Advanced Reaction Conditions and Process Optimization for this compound Synthesis
Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, enhancing safety, and minimizing environmental impact, particularly for large-scale production. This involves moving beyond traditional batch processing and exploring advanced reaction technologies and methodologies.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch production. researchgate.net In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs within a controlled tube or channel. This technology allows for:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables precise temperature control, which is critical for managing exothermic reactions and improving selectivity.
Improved Safety: Small reaction volumes minimize the risks associated with handling hazardous reagents or unstable intermediates.
Automation and Integration: Flow systems can be automated, and multiple reaction steps can be connected in sequence (telescoped reactions), eliminating the need for isolation and purification of intermediates. mdpi.comresearchgate.net A continuous-flow process for a key C-N bond formation in the synthesis of a medicinally relevant piperazine derivative has been successfully developed, demonstrating the feasibility of this approach. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has become a common tool in organic synthesis to accelerate reaction rates. By directly heating the solvent and reactants through dielectric heating, microwave synthesis can dramatically reduce reaction times from hours to minutes. This technique is particularly effective for reactions like nucleophilic substitutions and transition metal-catalyzed couplings, which are key steps in the synthesis of the target molecule and its analogs.
Process Parameter Optimization: Systematic optimization of various reaction parameters is essential for maximizing yield and purity. This includes:
Solvent Screening: The choice of solvent can significantly influence reaction rates and selectivity.
Catalyst and Reagent Loading: Minimizing the amount of catalyst and reagents reduces cost and simplifies purification. For catalytic reactions, screening different ligands and metal precursors is often necessary to identify the most active system.
Temperature and Concentration: Fine-tuning temperature and reactant concentrations can help control the reaction kinetics and suppress the formation of byproducts.
By employing these advanced conditions and optimization strategies, the synthesis can be made more efficient, scalable, and sustainable.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov The technique utilizes microwave energy to heat reactants directly and efficiently, which can accelerate reaction rates and enable transformations that are difficult under traditional thermal conditions. nih.gov
In the context of synthesizing piperazine-containing compounds and their precursors, MAOS can be particularly advantageous. For instance, in the synthesis of aminopyrimidine derivatives, which share structural motifs with potential precursors to the target compound, microwave irradiation has been shown to significantly shorten reaction times from hours to minutes. nanobioletters.comnih.gov Research on the synthesis of 2,5-piperazinediones (cyclic dipeptides) from N-Boc dipeptide esters demonstrates a stark contrast between conventional heating and microwave-assisted methods. While thermal conditions required 2 hours at 200°C, microwave irradiation (600 W) achieved the cyclization in just 5 minutes, often with comparable or higher yields. researchgate.net
This efficiency is also noted in the synthesis of various heterocyclic compounds where microwave-assisted reactions consistently outperform oil-bath heating, increasing average yields from 34% to 72% in one study on quinoline (B57606) synthesis. nih.gov This rapid, controlled heating minimizes the formation of side products and decomposition of thermally sensitive materials. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Piperazinedione Analog
| Method | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | 200 °C | 2 hours | 98% |
| Microwave Irradiation | - (600 W) | 5 minutes | 93% |
Data derived from the synthesis of a piperazinedione analog. researchgate.net
Flow Chemistry Approaches for Enhanced Reaction Control and Efficiency
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and stoichiometry compared to traditional batch processing. nih.gov This methodology is particularly beneficial for multi-step syntheses of active pharmaceutical ingredients (APIs), as it allows for the integration of reaction, work-up, and purification steps, minimizing manual handling of intermediates. durham.ac.uknih.gov
The synthesis of complex piperazine-containing drugs, such as Imatinib, has been successfully adapted to flow chemistry systems. durham.ac.ukrsc.org These processes demonstrate the capability of flow reactors to handle challenging reactions, including those with poorly soluble intermediates. durham.ac.ukresearchgate.net By precisely controlling residence time and temperature, flow chemistry can enhance reaction yields and selectivity while improving safety, especially when dealing with hazardous reagents or highly exothermic reactions. nih.gov
A key advantage is the ability to perform multi-step sequences in a "telescoped" manner. For example, a two-step continuous flow procedure was developed for the synthesis of the kinase inhibitor Ribociclib, which features a piperazine unit. nih.gov Similarly, the synthesis of antihistamines like cyclizine (B1669395) has been achieved through a two-step process in a micro-capillary flow reactor, operating at 160°C with a residence time of 30 minutes. nih.gov The transition of synthetic methods from batch to continuous flow can facilitate reaction scale-up and simplify operational conditions. mdpi.com
Table 2: Parameters for a Multi-Step Flow Synthesis of a Piperazine-Containing API (Imatinib)
| Step | Reagents & Solvents | Reactor Type / Conditions | Residence Time | Yield |
|---|---|---|---|---|
| Amide Formation | Acid chloride, Aniline, CH2Cl2 | Packed bed reactor (DMAP on resin) | Not specified | High |
| Nucleophilic Substitution | Amide intermediate, N-methylpiperazine, Dioxane/tBuOH | Heated coil reactor (120 °C) | 10 minutes | 81% |
| C-N Coupling | Bromo-intermediate, Pyridinamine, Pd catalyst, Dioxane/tBuOH | Heated coil reactor (140 °C) | 30 minutes | 69% |
Data derived from a reported flow synthesis of Imatinib. durham.ac.uk
Strategic Solvent Selection and Optimization for Synthetic Pathways
The choice of solvent is a critical parameter in organic synthesis, influencing reaction rates, regioselectivity, and product yields. In the synthesis of piperazine analogs, strategic solvent selection can overcome challenges such as poor solubility of reactants or intermediates and can even alter the catalytic cycle of a reaction. mdpi.comnih.gov
For instance, in the development of a catalytic synthesis of C-H functionalized piperazines, a crucial improvement was achieved by changing the solvent system. mdpi.com The initial conditions using a 4:1 mixture of dichloromethane (B109758) (CH2Cl2) and hexafluoroisopropanol (HFIP) required stoichiometric amounts of a copper catalyst. However, by switching the solvent to a 4:1 mixture of HFIP and acetonitrile (B52724) (CH3CN), the reaction could proceed efficiently with only catalytic amounts of copper. mdpi.com This optimization not only reduced the amount of metal required but also expanded the scope of the reaction to include previously inaccessible starting materials. mdpi.com
In multi-step syntheses, particularly in flow chemistry, the ability to use a single solvent system or an effective in-line solvent exchange is crucial for process efficiency. durham.ac.uk In the flow synthesis of Imatinib, a co-solvent system of 1,4-dioxane (B91453) and tert-butanol (B103910) (tBuOH) was found to be ideal for dissolving all substrates and withstanding the high temperatures required for the final C-N coupling step. durham.ac.uk Careful optimization of solvent mixtures can prevent precipitation of reagents or products, which is a common cause of reactor blockage in flow systems. durham.ac.uk
Table 3: Effect of Solvent System on a Copper-Catalyzed Piperazine Synthesis
| Solvent System | Catalyst Loading | Outcome |
|---|---|---|
| 4:1 CH2Cl2 / HFIP | Stoichiometric Copper | Reaction proceeds |
| 4:1 HFIP / CH3CN | Catalytic Copper | Improved procedure, expanded substrate scope |
Data derived from research on the synthesis of C–H functionalized piperazines. mdpi.com
Comprehensive Spectroscopic and Structural Elucidation of 2 Amino 1 4 Cyclohexylpiperazin 1 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, integrations, and coupling patterns, a complete picture of the atomic arrangement can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone, the structure suggests several unique proton signals.
The protons on the cyclohexyl ring would appear in the upfield region, typically between 1.0 and 2.5 ppm. The axial and equatorial protons on each carbon would exhibit complex splitting patterns due to coupling with each other and with adjacent protons. The single proton on the carbon attached to the piperazine (B1678402) nitrogen (CH-N) would likely be found further downfield within this range due to the deshielding effect of the nitrogen atom.
The eight protons of the piperazine ring are divided into two sets of four, as those adjacent to the cyclohexyl group are in a different chemical environment than those adjacent to the carbonyl group. The protons alpha to the carbonyl group are expected to be the most deshielded within the piperazine system, likely appearing around 3.5-3.8 ppm. The protons adjacent to the cyclohexyl group would resonate at a slightly lower chemical shift, perhaps around 2.4-2.7 ppm.
The methylene (B1212753) protons of the ethanone (B97240) group (-C(=O)CH₂NH₂) are adjacent to both a carbonyl group and an amino group. This environment would result in a downfield chemical shift, anticipated in the range of 3.2-3.4 ppm. The two protons of the primary amino group (-NH₂) would typically appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration but might be expected around 1.5-3.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclohexyl Protons (10H, CH₂) | 1.0 - 1.9 | Multiplet | 10H |
| Cyclohexyl Proton (1H, CH-N) | 2.2 - 2.5 | Multiplet | 1H |
| Piperazine Protons (4H, -N-CH₂-CH₂-N(Cyclohexyl)) | 2.4 - 2.7 | Multiplet | 4H |
| Piperazine Protons (4H, -N-CH₂-CH₂-N(C=O)) | 3.5 - 3.8 | Multiplet | 4H |
| Methylene Protons (2H, -C(=O)CH₂) | 3.2 - 3.4 | Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton.
The cyclohexyl group would produce four distinct signals: one for the carbon atom bonded to the piperazine nitrogen (C-N) and three for the other methylene carbons (CH₂), assuming conformational averaging. The C-N carbon would be the most downfield of this group, expected around 60-65 ppm. The other CH₂ carbons would appear in the typical aliphatic range of 25-35 ppm.
The piperazine ring carbons would also show distinct signals. The two carbons adjacent to the carbonyl group would be shifted downfield to approximately 40-45 ppm, while the two carbons adjacent to the cyclohexyl group would resonate at a slightly higher field, around 50-55 ppm.
The methylene carbon of the ethanone group (-C(=O)C H₂NH₂) would be found in the 40-50 ppm range. The most downfield signal in the entire spectrum would belong to the carbonyl carbon (-C =O) due to the strong deshielding effect of the double-bonded oxygen, typically appearing between 165 and 175 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 168 - 172 |
| Cyclohexyl Carbon (CH-N) | 60 - 65 |
| Piperazine Carbons (-N-C H₂-CH₂-N(Cyclohexyl)) | 50 - 55 |
| Methylene Carbon (-C(=O)CH₂) | 42 - 48 |
| Piperazine Carbons (-N-C H₂-CH₂-N(C=O)) | 40 - 45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. It would show correlations between adjacent protons within the cyclohexyl ring, confirming their sequence. It would also show couplings between protons on adjacent carbons within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This would be used to definitively link the predicted ¹H signals in Table 1 to the ¹³C signals in Table 2. For example, the proton signal at ~3.3 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming their assignment to the -C(=O)CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular fragments. Key HMBC correlations would include:
A correlation from the piperazine protons adjacent to the carbonyl group (~3.6 ppm) to the carbonyl carbon (~170 ppm).
A correlation from the methylene protons of the ethanone group (~3.3 ppm) to the carbonyl carbon (~170 ppm).
A correlation from the cyclohexyl CH proton (~2.3 ppm) to the adjacent piperazine carbons (~53 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help determine the preferred conformation of the molecule, such as the spatial relationship between the cyclohexyl ring and the piperazine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound, the molecular formula is C₁₂H₂₃N₃O. HRMS would be used to confirm this composition by comparing the theoretical exact mass with the experimentally measured mass of the protonated molecule, [M+H]⁺.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
An experimentally observed mass that matches this calculated value to within a few parts per million would provide strong evidence for the proposed molecular formula. uni.lu
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the [M+H]⁺ ion) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule, as the molecule breaks apart at its weakest bonds or forms particularly stable fragments.
For the [M+H]⁺ ion of this compound (m/z 226.19), several key fragmentation pathways can be predicted:
Cleavage of the cyclohexyl group : Loss of the cyclohexyl radical would lead to a significant fragment ion corresponding to the remainder of the molecule.
Piperazine ring fragmentation : The piperazine ring can undergo characteristic cleavages, often breaking across the ring to produce several distinct fragment ions that help confirm its presence and substitution pattern.
Loss of the aminomethylcarbonyl group : Cleavage of the bond between the piperazine nitrogen and the carbonyl carbon would result in the loss of a C₂H₄NO fragment, leading to an ion corresponding to the N-cyclohexylpiperazine cation.
Alpha-cleavage : Cleavage of the C-C bond alpha to the carbonyl group is a common pathway.
By analyzing the masses of these product ions, the connectivity of the cyclohexyl, piperazine, and amino-ethanone moieties can be confirmed, providing a complete and validated structural assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, tertiary amide (within the piperazine ring), and aliphatic C-H bonds.
The primary amine (-NH₂) group would be identified by two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. A scissoring deformation band for the -NH₂ group is also expected around 1650-1580 cm⁻¹.
The tertiary amide carbonyl (C=O) group, resulting from the ethanone substituent on the piperazine nitrogen, is a strong absorber and would produce a prominent peak in the range of 1670-1630 cm⁻¹. This region is characteristic for tertiary amides and reflects the electronic environment of the carbonyl group attached to the piperazine ring.
The spectrum would also be rich in C-H stretching vibrations from the cyclohexyl and piperazine rings. Aliphatic C-H stretching bands are typically observed between 3000 and 2850 cm⁻¹. C-H bending vibrations for these methylene (-CH₂) groups are expected in the 1470-1445 cm⁻¹ region. Furthermore, C-N stretching vibrations from the piperazine ring and the aminoethyl group would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |
| 3000 - 2850 | C-H Stretch | Cyclohexyl & Piperazine (-CH₂, -CH) | Strong |
| 1670 - 1630 | C=O Stretch | Tertiary Amide | Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1470 - 1445 | C-H Bend | Cyclohexyl & Piperazine (-CH₂) | Variable |
| 1250 - 1020 | C-N Stretch | Piperazine & Amine | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The utility of this technique for this compound is limited due to the absence of extensive chromophores or conjugated π-systems. The molecule is composed of saturated aliphatic rings (cyclohexyl and piperazine) and simple functional groups.
Saturated compounds primarily undergo high-energy σ → σ* and n → σ* transitions, which occur at wavelengths below 200 nm, outside the range of standard UV-Vis spectrophotometers. The carbonyl group of the ethanone moiety possesses non-bonding electrons (n) and a π-system, allowing for a weak n → π* transition. For simple, non-conjugated ketones and amides, this transition typically results in a weak absorption band (low molar absorptivity, ε) in the region of 270-300 nm. The primary amine also has non-bonding electrons, but its n → σ* transitions are also in the far UV region. Therefore, a UV-Vis spectrum of the title compound in a solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show only a very weak absorption or end absorption near the lower limit of the instrument's range.
Table 2: Expected UV-Visible Absorption Data for this compound
| λ_max (nm) | Molar Absorptivity (ε) | Transition | Associated Functional Group |
| ~270 - 300 | Very Low (<100) | n → π | Carbonyl (C=O) |
| < 200 | N/A | n → σ, σ → σ* | Amine, Alkanes |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would reveal its precise molecular conformation and packing in the solid state. Based on studies of numerous piperazine derivatives, several structural features can be predicted. researchgate.netnih.govtandfonline.comnih.govnih.gov
The piperazine ring is expected to adopt a stable chair conformation. nih.govnih.gov The substituents on the nitrogen atoms—the cyclohexyl group at the N4 position and the aminoethanone group at the N1 position—would likely occupy equatorial positions to minimize steric hindrance. The cyclohexyl ring itself would also be in a chair conformation.
The analysis would provide precise bond lengths and angles. For instance, C-N and C-C bond lengths within the piperazine ring are typically in the range of 1.45-1.48 Å and 1.51-1.54 Å, respectively. The geometry around the amide nitrogen (N1) would be nearly trigonal planar. In the crystal lattice, intermolecular hydrogen bonds are expected, particularly involving the primary amine group (-NH₂) as a donor and the amide carbonyl oxygen (C=O) as an acceptor, potentially forming chains or dimeric structures that stabilize the crystal packing. iucr.org
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Expected Conformation/Value |
| Piperazine Ring Conformation | Chair |
| Cyclohexyl Ring Conformation | Chair |
| Substituent Positions | Equatorial |
| Crystal Packing | Stabilized by N-H···O=C hydrogen bonds |
Powder X-ray Diffraction (PXRD) is a powerful technique for identifying crystalline phases and is often used for routine characterization and quality control. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific material.
The PXRD pattern of a microcrystalline sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice parameters (unit cell dimensions) and the arrangement of atoms within the unit cell. While the specific pattern for the title compound is not published, data from piperazine itself shows characteristic crystalline peaks at 2θ values of approximately 15.6°, 19.9°, 21.2°, 27.2°, and 27.7°. researchgate.net The pattern for the title compound would be significantly different and more complex due to the presence of the large cyclohexyl and aminoethanone substituents, which alter the crystal packing and unit cell. This unique PXRD pattern would be invaluable for identifying the compound, assessing its purity, and detecting different polymorphic forms. researchgate.net
Elemental Analysis for Empirical Formula Validation and Purity
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to validate the empirical formula and assess the sample's purity.
The molecular formula for this compound is C₁₂H₂₃N₃O. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). For a pure sample, the experimentally determined percentages should agree closely with the calculated values, typically within a ±0.4% margin. nih.gov This analysis confirms that the synthesized compound has the correct elemental makeup and is free from significant impurities.
Table 4: Theoretical Elemental Composition of C₁₂H₂₃N₃O
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 63.96% |
| Hydrogen | H | 1.008 | 23 | 23.184 | 10.29% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 18.65% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.10% |
| Total | 225.336 | 100.00% |
Computational and Theoretical Investigations of 2 Amino 1 4 Cyclohexylpiperazin 1 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it a standard tool for a wide range of chemical investigations. For a molecule like 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone, DFT would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization) and to calculate its various electronic properties.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
Without specific studies on this compound, no specific values can be provided.
Table 1: Illustrative Data Table for Frontier Molecular Orbitals and Global Reactivity Descriptors (Note: This table is a template. No published data is available for this compound.)
| Parameter | Symbol | Formula | Value (a.u.) | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available | Data not available |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Data not available | Data not available |
| Ionization Potential | I | -EHOMO | Data not available | Data not available |
| Electron Affinity | A | -ELUMO | Data not available | Data not available |
| Electronegativity | χ | (I+A)/2 | Data not available | Data not available |
| Chemical Hardness | η | (I-A)/2 | Data not available | Data not available |
| Chemical Softness | S | 1/(2η) | Data not available | Data not available |
| Electrophilicity Index | ω | χ²/(2η) | Data not available | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The map uses a color scale to denote different potential values: red typically indicates regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. For this compound, one would expect to see negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms, highlighting them as sites for electrophilic interaction.
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure represents a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies. Second, it predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of its chemical bonds.
Molecular Modeling and Simulation Approaches
Beyond the electronic structure of a single, static molecule, molecular modeling and simulation techniques can be used to explore the dynamic behavior of this compound. These methods could include molecular dynamics (MD) simulations, which would model the movement of the molecule over time in different environments (e.g., in a solvent like water or interacting with a biological target like a protein). Such simulations can provide insights into conformational flexibility, intermolecular interactions, and binding affinities, which are crucial for understanding its behavior in a larger system. However, no such simulation studies for this specific compound are currently available in the public literature.
Molecular Mechanics (MM) for Conformational Analysis and Energy Minimization
Molecular mechanics (MM) serves as a foundational computational tool for exploring the conformational landscape of flexible molecules like this compound. This method employs classical mechanics and empirically derived force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically altering bond angles and torsions, computational search procedures can identify various low-energy conformations. nih.gov For this compound, key areas of flexibility include the orientation of the cyclohexyl ring relative to the piperazine (B1678402) core, the conformation of the piperazine ring itself (which typically adopts a chair conformation), and the rotation around the bonds of the aminoethanone substituent. nih.gov
Energy minimization is then applied to these identified conformers to locate the most stable, or ground-state, geometry. This process refines the structure by adjusting atomic positions to find a local or global minimum on the potential energy surface. The resulting data provide insights into the relative stability of different shapes the molecule can adopt, which is crucial for understanding its physical properties and how it might interact with biological targets. Intramolecular hydrogen bonds, for instance between the terminal amino group and the carbonyl oxygen, can play a significant role in stabilizing preferred geometries. nih.gov
Table 1: Illustrative Conformational Analysis Results from Molecular Mechanics This table presents hypothetical data representative of a typical MM conformational search and energy minimization study.
| Conformer ID | Description of Key Dihedral Angles | Potential Energy (kcal/mol) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| Conf-01 | Cyclohexyl (equatorial), Piperazine (chair), Aminoethanone (trans) | -75.4 | 0.0 | 85.2 |
| Conf-02 | Cyclohexyl (axial), Piperazine (chair), Aminoethanone (trans) | -73.8 | 1.6 | 6.5 |
| Conf-03 | Cyclohexyl (equatorial), Piperazine (twist-boat), Aminoethanone (gauche) | -73.1 | 2.3 | 2.8 |
| Conf-04 | Cyclohexyl (equatorial), Piperazine (chair), Aminoethanone (gauche, H-bonded) | -74.9 | 0.5 | 5.5 |
Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the time-dependent behavior of a molecule, offering insights that static models cannot. mdpi.com For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, and calculate the forces on each atom and their subsequent motions over time by numerically solving Newton's equations of motion. mdpi.com This approach allows for the investigation of conformational stability, solvent interactions, and the dynamic flexibility of different parts of the molecule. nih.govnih.gov
The stability of a particular conformation can be assessed by monitoring key metrics throughout the simulation. The Root-Mean-Square Deviation (RMSD) tracks the average deviation of the molecule's backbone atoms from their initial positions, with a stable system showing convergence to a plateau. nih.gov The Radius of Gyration (Rg) measures the molecule's compactness, providing information on whether it remains in a folded state or unfolds over time. nih.gov Such simulations are crucial for understanding how the molecule behaves in a physiological context and for assessing the stability of its interactions with a binding partner. nih.gov
Table 2: Typical Parameters for an MD Simulation of this compound This table outlines common settings for conducting a molecular dynamics simulation.
| Parameter | Value/Description |
|---|---|
| Force Field | CHARMM36, AMBER, or GROMOS |
| Solvent Model | Explicit (e.g., TIP3P water) |
| System Size | 1 molecule in a cubic box (~50 Å x 50 Å x 50 Å) with ~4000 water molecules |
| Temperature | 300 K (controlled by thermostat) |
| Pressure | 1 atm (controlled by barostat) |
| Simulation Time | 100-500 nanoseconds (ns) |
| Time Step | 2 femtoseconds (fs) |
Theoretical Studies of Intermolecular Interaction Mechanisms
Analysis of Hydrogen Bonding Networks using Quantum Chemical Topology (e.g., QTAIM, NBO)
Hydrogen bonds are pivotal non-covalent interactions that govern molecular recognition. This compound possesses multiple sites capable of forming hydrogen bonds: the primary amine (-NH2) group acts as a donor, while the carbonyl oxygen (=O) and the two piperazine nitrogen atoms can act as acceptors. The nature and strength of these potential interactions can be rigorously analyzed using quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.
QTAIM characterizes chemical bonds based on the topology of the electron density (ρ). researchgate.net The presence of a bond critical point (BCP) between a hydrogen donor and an acceptor is indicative of an interaction. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the interaction's strength and nature. researchgate.netmdpi.com NBO analysis complements this by describing interactions in terms of orbital overlaps, such as the donation of electron density from a lone pair orbital (n) of an acceptor to an antibonding orbital (σ) of the donor bond (e.g., n_O → σ_NH), quantifying the stabilization energy associated with the hydrogen bond. nih.govrsc.org
Table 3: Representative QTAIM and NBO Parameters for Potential Hydrogen Bonds This table shows theoretical data illustrating how QTAIM and NBO analyses would characterize hydrogen bonds formed by the title compound with a hypothetical receptor.
| Interaction | QTAIM: Electron Density (ρ(r)) [a.u.] | QTAIM: Laplacian (∇²ρ(r)) [a.u.] | NBO: Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| -NH₂ ··· O(Aspartate) | 0.025 | +0.085 | -5.8 |
| -C=O ··· HN(Arginine) | 0.021 | +0.072 | -4.2 |
| Piperazine-N ··· HO(Tyrosine) | 0.018 | +0.065 | -3.1 |
Investigation of Pi-Stacking and Other Non-Covalent Interactions
While this compound lacks an aromatic ring and thus cannot participate in traditional π-π stacking, it can engage in other crucial non-covalent interactions. mdpi.com A significant interaction for this molecule, particularly in a biological context, is the C-H···π interaction. nih.govrsc.org The numerous C-H bonds on the cyclohexyl ring can interact favorably with the electron-rich π systems of aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target. rsc.org These interactions, where the carbon-bound hydrogen acts as a weak acid, contribute to binding specificity and stability. Computational studies can identify the geometry and energetic contribution of these C-H···π contacts, which are often critical for orienting a ligand within a binding site. nih.gov
Ligand-Target Recognition Principles via Computational Docking Algorithms
Computational docking is a vital technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. mdpi.com For this compound, docking algorithms would explore a vast number of possible poses within the active site of a target, evaluating each based on a scoring function. This function estimates the free energy of binding by considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov
The results of a docking study can highlight key amino acid residues that form critical interactions with the ligand. nih.gov For example, the terminal amino group might form a salt bridge with an acidic residue like aspartate, while the cyclohexyl group could fit into a hydrophobic pocket. These predictions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent analogs. nih.gov
Table 4: Hypothetical Docking Results for this compound with a Target Protein This table provides an example of the output from a molecular docking simulation.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Estimated) | -8.5 kcal/mol |
| Key Hydrogen Bonds | -NH₂ with ASP-121; -C=O with GLN-78 |
| Hydrophobic/VdW Contacts | Cyclohexyl ring with LEU-45, VAL-82, ILE-125 |
| C-H···π Interaction | Cyclohexyl C-H with PHE-48 |
| RMSD from initial pose | 1.8 Å |
Cheminformatics and Computational Data Analysis
A range of molecular descriptors for this compound have been calculated and are publicly available through chemical databases. These descriptors provide a quantitative representation of the molecule's physicochemical and structural properties. Key computed properties include topological descriptors, which characterize the molecule's connectivity, and physicochemical descriptors, which predict its behavior in various environments.
Key identifiers for the compound include its molecular formula, C₁₂H₂₃N₃O, and its canonical SMILES representation, C1CCC(CC1)N2CCN(CC2)C(=O)CN. nih.gov The monoisotopic mass of the compound is reported as 225.18411 Da.
The following table summarizes some of the key molecular descriptors that have been computationally predicted for this compound.
| Descriptor Name | Predicted Value | Description | Source |
| Molecular Weight | 225.33 g/mol | The sum of the atomic weights of all atoms in the molecule. | nih.gov |
| XLogP3 | 0.4 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. | |
| Topological Polar Surface Area (TPSA) | 49.57 Ų | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. | nih.gov |
| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N or O). | |
| Hydrogen Bond Acceptor Count | 4 | The number of electronegative atoms (N or O) with lone pairs. | |
| Rotatable Bond Count | 3 | The number of bonds that allow free rotation, indicating molecular flexibility. | |
| Exact Mass | 225.184112 g/mol | The calculated mass of the molecule with the most abundant isotopes. |
This table is interactive. You can sort the columns by clicking on the headers.
Further computational predictions relate to its properties in mass spectrometry analysis. Predicted collision cross-section (CCS) values, which are related to the molecule's size and shape, have been calculated for different adducts. For instance, the predicted CCS for the [M+H]⁺ adduct is 156.4 Ų.
While foundational molecular descriptors for this compound are available from computational databases, a review of publicly accessible scientific literature did not yield specific studies that provide in-depth data visualization or comprehensive statistical analysis of its computational outputs.
Typically, in computational chemistry research, data visualization techniques such as scatter plots, histograms, and 3D molecular modeling are employed to explore relationships between different descriptors and to visualize the molecule's electronic properties, such as its molecular electrostatic potential (MEP) surface. Statistical analyses, including Quantitative Structure-Activity Relationship (QSAR) studies, are often performed on sets of related compounds to build predictive models. nih.govnih.gov Such detailed analyses for this compound as a standalone compound are not extensively documented in the available literature. Research in this area tends to focus on broader classes of piperazine derivatives rather than an exhaustive analysis of this single entity. nih.govnih.gov
Lack of Specific Research Data Precludes a Detailed SAR and QSAR Analysis of this compound Derivatives
A thorough review of available scientific literature reveals a significant gap in research specifically focused on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of this compound and its direct derivatives. While extensive research exists on broader categories of piperazine-containing compounds, the specific structural framework of the target molecule is not sufficiently represented in published studies to construct a detailed and scientifically accurate analysis as requested.
The requested article outline, focusing on theoretical frameworks in SAR and QSAR studies, necessitates specific data from systematic modifications of the this compound scaffold. This includes data tables correlating structural changes to activity, defined pharmacophore models, and stereochemical influence assessments. Without such dedicated research, any attempt to generate the specified content would rely on broad generalizations from structurally dissimilar piperazine series, thereby failing to meet the required focus and scientific accuracy.
General principles of SAR and QSAR are well-established in medicinal chemistry. SAR studies systematically alter a lead compound's structure to identify key chemical features—pharmacophores—responsible for its biological activity. QSAR aims to mathematically model the relationship between a compound's physicochemical properties (described by molecular descriptors) and its activity. These models are then used to predict the activity of novel compounds. However, the application of these principles is highly specific to the chemical class under investigation.
The available literature does discuss SAR and QSAR for various other piperazine derivatives, which are recognized for their wide range of pharmacological activities. researchgate.netnih.gov For instance, studies on arylpiperazines have explored their potential in different therapeutic areas, and QSAR models have been developed to predict their activity based on various molecular descriptors. mdpi.com Similarly, research on keto-piperazine derivatives has identified constitutional descriptors that are vital for their interaction with biological targets like the renin enzyme. scispace.comopenpharmaceuticalsciencesjournal.com
These studies underscore the importance of specific structural features for biological activity. For example, 3D-QSAR studies on some piperazine series have highlighted the significant contribution of steric and electrostatic fields to their pharmacological effects. nih.govnih.gov However, these findings are not directly transferable to the this compound scaffold, which possesses a unique combination of a cyclohexyl group, a piperazine core, and an amino-ethanone side chain.
Theoretical Frameworks in Structure Activity Relationship Sar Studies for 2 Amino 1 4 Cyclohexylpiperazin 1 Yl Ethanone Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Three-Dimensional QSAR (3D-QSAR) Methodologies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in elucidating the interaction between a ligand and its target receptor. uoa.gr These methods analyze the correlation between the biological activity of a set of compounds and their 3D structural properties. uoa.gr Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA calculates the steric (shape) and electrostatic fields of a series of molecules that have been aligned based on a common scaffold. uoa.gr By correlating these fields with the observed biological activity, CoMFA generates contour maps that highlight regions where modifications to the molecule would likely increase or decrease its potency. For a series of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone derivatives, a CoMFA model could reveal, for instance, that bulky substituents on the cyclohexyl ring are sterically favored for higher activity, while electronegative groups on the amino-ethanone portion are disfavored.
CoMSIA , an extension of CoMFA, evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net This provides a more detailed and nuanced understanding of the SAR. A CoMSIA model for cyclohexylpiperazine derivatives might indicate that hydrogen bond acceptor capabilities at a specific position on the piperazine (B1678402) ring are critical for receptor binding and subsequent biological response. researchgate.netnih.gov The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps, where different colored regions indicate areas where specific properties are favorable or unfavorable for activity.
For a hypothetical series of this compound derivatives, the results of a 3D-QSAR study could be summarized as follows:
| Field Type | CoMFA Contribution (%) | CoMSIA Contribution (%) | Interpretation for High Activity |
|---|---|---|---|
| Steric | 45 | 35 | Increased bulk is favorable on the cyclohexyl ring. |
| Electrostatic | 55 | 30 | Electron-withdrawing groups are disfavored near the ethanone (B97240) carbonyl. |
| Hydrophobic | N/A | 15 | Hydrophobic substituents are preferred on the piperazine ring. |
| H-Bond Donor | N/A | 10 | H-bond donor groups are favorable on the terminal amino group. |
| H-Bond Acceptor | N/A | 10 | H-bond acceptor functionality is not critical for activity. |
Statistical Validation and Robustness Assessment of QSAR Models
The reliability of a QSAR model is paramount, and its predictive power must be rigorously assessed through statistical validation. buecher.de Several key statistical metrics are employed for this purpose. Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to check the internal consistency and robustness of the model. scielo.br In LOO cross-validation, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. buecher.de This process is repeated for every compound in the dataset.
A crucial parameter derived from this process is the cross-validated correlation coefficient, q² . A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. scielo.br The conventional correlation coefficient, r² , measures the goodness of fit for the training set data, but a high r² value alone can be misleading and may indicate overfitting. scielo.br
External validation is a more stringent test of a model's predictive power. buecher.de This involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model generation. The model's ability to predict the activity of the test set compounds is then evaluated, often using the r²_pred value. researchgate.net
Y-randomization , or Y-scrambling, is another critical validation method used to ensure that the model is not the result of a chance correlation. researchgate.netresearchgate.net In this procedure, the biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is built with the original independent variables (X-variables). researchgate.net This process is repeated multiple times. A robust model should have low r² and q² values for the scrambled datasets, confirming that the original model is statistically significant and not due to random chance. researchgate.netresearchgate.net
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | r² | > 0.6 | Measures the fit of the training set data. scielo.br |
| Cross-validated Correlation Coefficient (LOO) | q² | > 0.5 | Assesses the internal predictive ability of the model. scielo.br |
| Predictive r² for External Test Set | r²_pred | > 0.6 | Evaluates the model's ability to predict new data. |
| Y-Randomization r² | r²_rand | < 0.2 | Ensures the model is not due to chance correlation. |
| Y-Randomization q² | q²_rand | < 0.2 | Further confirms the absence of chance correlation. |
Activity Landscape Modeling and SAR Maps for Chemical Series
Activity landscape modeling provides a visual representation of the SAR of a compound series, helping researchers to navigate the chemical space and identify regions of interest. csmres.co.uk This is often depicted as a 3D map where two dimensions represent the chemical space, and the third dimension represents the biological activity. csmres.co.uku-strasbg.fr
Mapping Chemical Space and Identification of Activity Cliffs
Mapping the chemical space involves plotting compounds based on their structural similarity. csmres.co.uk Smooth areas of the activity landscape, often referred to as "SAR flatlands," indicate that gradual changes in structure lead to small changes in activity. tandfonline.com In contrast, rugged areas signify a discontinuous SAR, where minor structural modifications result in a dramatic change in biological response. csmres.co.uk
The most extreme instances of SAR discontinuity are known as activity cliffs . csmres.co.ukresearchgate.net An activity cliff is defined as a pair of structurally similar compounds with a large difference in potency. tandfonline.comrsc.org The identification of activity cliffs is of great interest in medicinal chemistry because they highlight SAR determinants—subtle structural features that are critical for biological activity. tandfonline.comresearchgate.net For derivatives of this compound, an activity cliff might be observed between two analogs where the only difference is the stereochemistry at a single chiral center, yet one is orders of magnitude more potent than the other.
Matched Molecular Pair Analysis for Systematic Structural Perturbations
Matched Molecular Pair Analysis (MMPA) is a computational technique that systematically identifies pairs of compounds that differ by only a single, well-defined structural transformation. nih.govwikipedia.orgnih.gov This allows for the analysis of the effect of small, specific structural changes on a compound's properties, including its biological activity. nih.govucla.eduresearchgate.net By analyzing a large dataset of such pairs, MMPA can generate statistically significant "transformation rules" that can guide the optimization of lead compounds. nih.gov
For example, in a series of this compound analogs, MMPA could be used to quantify the effect of replacing a methyl group with a chlorine atom on the cyclohexyl ring. If this transformation consistently leads to a significant increase in potency across multiple pairs, it becomes a valuable design strategy for future analogs.
Computational Design of Analogs for Theoretical Property Optimization
The insights gained from QSAR and activity landscape modeling can be applied to the computational design of new analogs with optimized properties. nih.govresearchgate.net This involves in silico modifications to the lead structure to enhance potency, selectivity, and other desirable characteristics.
In Silico Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational strategy used to identify novel core structures (scaffolds) that can maintain the key pharmacophoric features of a known active compound. nih.govnih.gov This is particularly useful for generating new chemical series with improved properties or for circumventing intellectual property constraints. nih.gov For the this compound series, scaffold hopping could be used to replace the central piperazine ring with other cyclic diamines or different heterocyclic systems while preserving the spatial arrangement of the cyclohexyl and amino-ethanone moieties. nih.govrsc.org
Application of Green Chemistry Principles in the Synthesis of 2 Amino 1 4 Cyclohexylpiperazin 1 Yl Ethanone
Atom Economy and Waste Minimization Strategies in Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional synthetic methods, especially for amide bond formation, often suffer from poor atom economy due to the use of stoichiometric activating agents, which generate significant amounts of waste.
The synthesis of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone typically involves the formation of an amide bond between 1-cyclohexylpiperazine (B93859) and a protected glycine (B1666218) derivative. Conventional methods often employ coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While effective, these methods have inherently low atom economy as the high-molecular-weight carbodiimide (B86325) is converted into a urea (B33335) byproduct that is discarded as waste. researchgate.net
To enhance atom economy, catalytic approaches for direct amide formation are being explored. These methods avoid the use of stoichiometric activating agents, thereby maximizing the incorporation of atoms from the starting materials into the final product. researchgate.net
Catalytic Direct Amidation: Catalytic methods that proceed via the direct condensation of a carboxylic acid and an amine are highly atom-economical, theoretically producing only water as a byproduct. Boronic acid derivatives have emerged as effective catalysts for such transformations, although they often require the removal of water to drive the reaction to completion. researchgate.netacs.orgnih.gov More advanced catalytic systems, including those based on iron-substituted polyoxometalates or ruthenium, offer alternative pathways for atom-economic amide synthesis. nih.govrsc.orgrsc.org For instance, a ruthenium catalyst can facilitate the reaction between carboxylate salts and acetylenes to form vinyl ester intermediates, which then react with amines to yield the amide and a volatile, benign byproduct like acetaldehyde. nih.govresearchgate.net
Table 1: Comparative Atom Economy in Amide Synthesis
| Synthesis Method | Activating Agent/Catalyst | Byproducts | Theoretical Atom Economy |
| Carbodiimide Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Substituted Urea | Low |
| Acid Chloride Method | Thionyl Chloride (SOCl₂) | SO₂, HCl | Moderate |
| Catalytic Direct Amidation | Boronic Acid | Water | High |
| Ruthenium-Catalyzed Acylation | Ruthenium Catalyst + Acetylene | Acetaldehyde | High |
Minimizing waste is a critical goal of green chemistry, quantified by metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product. organic-chemistry.org Strategies to reduce byproducts in the synthesis of this compound focus on replacing stoichiometric reagents with catalytic systems and choosing reaction pathways that generate benign or easily recyclable byproducts.
The shift from stoichiometric coupling agents to catalytic systems is the most impactful strategy for waste reduction. researchgate.net For example, using EDC generates a nearly equimolar amount of urea waste, which contributes significantly to a high E-Factor and presents challenges in purification. rsc.orgresearchgate.net In contrast, catalytic direct amidation generates only water. chemrxiv.org
Selection and Implementation of Greener Solvents
Solvents constitute a major portion of the waste generated in pharmaceutical manufacturing. The selection of greener solvents is therefore a key aspect of sustainable synthesis. Traditional amide synthesis often relies on hazardous and toxic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). nsf.govnovartis.com The development of synthetic routes in alternative, environmentally friendly media is a primary focus of green chemistry research. bohrium.com
Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nsf.gov However, its use in organic synthesis, particularly for amide bond formation, has been limited by the poor solubility of many organic reactants. Recent advancements have demonstrated that amide coupling reactions can be performed efficiently in water, often with the aid of surfactants like TPGS-750-M. organic-chemistry.org This surfactant forms nanomicelles in water, creating a hydrophobic microenvironment where the organic substrates can dissolve and react. organic-chemistry.orgresearchgate.net
This micellar catalysis approach could be applied to the synthesis of this compound, where 1-cyclohexylpiperazine and an activated N-protected glycine derivative could react within the nanomicelles. The use of water-soluble coupling agents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in these systems has been shown to be effective, with the added benefit that the byproducts are also water-soluble, simplifying product isolation and allowing for the recycling of the aqueous medium. organic-chemistry.orgresearchgate.net Metal-free, additive-free, and base-free methods for direct amidation of esters in water have also been developed, offering a highly sustainable pathway. chemrxiv.org
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive green solvents for chemical synthesis. mit.edunih.gov A substance becomes a supercritical fluid above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. nih.gov
The synthesis of amides in scCO₂ has been successfully demonstrated. mit.edu One approach involves the in situ generation of ketenes from alkynyl ethers, which then react with amines to form the amide bond. This process is highly atom-economical, often producing only volatile byproducts like ethylene (B1197577). mit.edunih.gov The application of this methodology to the synthesis of this compound would involve the reaction of 1-cyclohexylpiperazine with a ketene (B1206846) derived from a protected glycine precursor in scCO₂. The tunability of scCO₂'s solvent properties via changes in pressure and temperature could also be leveraged to optimize reaction conditions and facilitate product separation. rsc.org
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, often referred to as "designer solvents" because their properties can be tailored by modifying the cation and anion. rsc.org They are characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. mdpi.com ILs can function as both the solvent and the catalyst in a reaction. researchgate.netionike.com For instance, Brønsted acidic ionic liquids can catalyze reactions like Friedel-Crafts acylations or Mannich reactions. researchgate.netnih.gov In the context of synthesizing the target compound, an ionic liquid could serve as the reaction medium for the acylation of 1-cyclohexylpiperazine, potentially enhancing reaction rates and simplifying product isolation, as the IL is typically immiscible with common organic extraction solvents. rsc.org
Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of two or more compounds that, when combined in a specific molar ratio, have a melting point significantly lower than that of the individual components. nih.gov They share many of the beneficial properties of ionic liquids but are generally cheaper, less toxic, and often biodegradable, making them a "greener" alternative. bohrium.comijesi.org
DESs have been successfully employed as catalysts and media for amide synthesis. ijesi.org Choline chloride-based DES, for example, have been used to catalyze the synthesis of primary amides from aldehydes and nitriles under microwave irradiation. ijesi.org A particularly innovative approach involves the use of "Reactive Deep Eutectic Solvents" (RDESs), where one of the components of the DES is also a reactant. rsc.org For the synthesis of this compound, one could envision an RDES composed of 1-cyclohexylpiperazine and a hydrogen bond donor, which would act as both the reaction medium and the nucleophile, reacting with an activated glycine derivative. rsc.orgresearchgate.net This strategy minimizes solvent waste and simplifies the process. rsc.org
Table 2: Overview of Greener Solvents for Amide Synthesis
| Solvent Type | Example(s) | Key Advantages | Potential Application in Synthesis |
| Aqueous Media | Water with Surfactant (e.g., TPGS-750-M) | Non-toxic, non-flammable, available, recyclable medium. organic-chemistry.org | Micellar catalysis for the acylation of 1-cyclohexylpiperazine. |
| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, easily separable, tunable properties. nih.gov | Reaction medium for the addition of 1-cyclohexylpiperazine to an in-situ generated ketene. |
| Ionic Liquids (ILs) | [Bmim][HSO₄] | Low volatility, high thermal stability, can act as catalyst and solvent. researchgate.net | Reaction medium for catalyzed acylation, simplifying product/catalyst separation. |
| Deep Eutectic Solvents (DESs) | Choline Chloride:Urea, Reactive DESs | Biodegradable, low cost, low toxicity, can be a reactant. rsc.orgijesi.org | Medium and nucleophile (as a Reactive DES) for reaction with an activated glycine derivative. |
Energy Efficiency in Synthetic Processes
Energy consumption is a significant factor in the environmental impact and cost of pharmaceutical manufacturing. pharmamanufacturing.com Processes such as heating, ventilation, and air conditioning (HVAC) systems, especially those required for maintaining stringent cleanroom environments, can account for over 50-60% of a facility's total energy use. quincycompressor.comdanfoss.compowtech-technopharm.com Chemical reactions that require extreme temperatures for heating or cooling further contribute to this high energy demand. quincycompressor.com Therefore, developing energy-efficient synthetic protocols is a key goal in green chemistry.
Performing synthetic reactions at or near ambient temperature offers substantial green chemistry benefits. It directly reduces the energy required for heating or cooling, which lowers operational costs and the associated carbon footprint. Mild reaction conditions can also lead to higher selectivity, minimizing the formation of byproducts and simplifying purification processes.
Several modern synthetic methodologies can be applied to the synthesis of this compound at room temperature. The formation of the core piperazine (B1678402) structure or the final amide bond can be achieved under mild conditions through advanced catalytic systems. For instance, certain palladium-catalyzed cross-coupling reactions designed for forming C-N bonds can proceed efficiently at room temperature. nih.gov Similarly, photoredox catalysis, which uses visible light to drive chemical reactions, often operates under ambient conditions. mdpi.comorganic-chemistry.org This approach could be envisioned for constructing the piperazine ring or for late-stage functionalization steps. mdpi.com The development of highly reactive reagents and efficient catalysts that lower the activation energy of key bond-forming steps is central to achieving ambient temperature synthesis. nih.govnih.gov
When elevated or reduced temperatures are unavoidable, implementing energy-efficient protocols is essential. In pharmaceutical manufacturing, this involves a holistic approach, from optimizing individual reactions to upgrading facility-wide infrastructure.
Process-Level Strategies:
Microwave-Assisted Synthesis: Compared to conventional oil bath heating, microwave irradiation offers a more direct and efficient method of heating, often resulting in dramatically reduced reaction times and lower energy consumption. This technique has been successfully applied to accelerate the synthesis of piperazine derivatives. nih.gov
Continuous Flow Reactors: These systems offer superior heat exchange compared to batch reactors. Their high surface-area-to-volume ratio allows for precise temperature control and rapid heating or cooling, minimizing energy waste. Flow chemistry can also improve reaction safety and product consistency. nih.gov
Facility-Level Strategies:
High-Efficiency Equipment: Investing in modern, energy-efficient technologies for heating and cooling is crucial. This includes high-efficiency boilers, chillers with advanced compressor technology, and variable speed drives (VSDs) on fans and pumps to match energy use with real-time demand. quincycompressor.comdanfoss.com
Intelligent Monitoring: Implementing smart sensors and building management systems allows for precise control and monitoring of all energy-consuming processes, enabling optimization and reducing waste. powtech-technopharm.com For example, ventilation in clean rooms can be reduced during periods of inactivity without compromising regulatory standards. quincycompressor.com
| Heating/Cooling Strategy | Principle of Operation | Key Energy Efficiency Benefit | Relevance to Synthesis |
|---|---|---|---|
| Microwave-Assisted Heating | Direct heating of polar molecules via dielectric loss. | Rapid and uniform heating, reducing reaction times and overall energy use. nih.gov | Applicable for accelerating N-alkylation or amidation steps. |
| Continuous Flow Reactors | Reactions occur in a continuous stream through a tube or capillary. | Superior heat transfer allows for precise and efficient temperature control. | Ideal for large-scale production with improved energy management. |
| Waste Heat Recovery | Heat exchangers capture thermal energy from exhaust streams. | Reduces primary energy consumption by recycling otherwise wasted energy. capgemini.com | Can be used to pre-heat solvents or starting materials. |
| High-Efficiency Chillers | Utilize advanced compressor technology (e.g., magnetic levitation). | Significant reduction in electricity consumption for cooling processes. danfoss.com | Lowers energy cost for reactions requiring sub-ambient temperatures. |
Catalysis for Sustainable Synthesis of the Chemical Compound
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby minimizing waste. For the synthesis of this compound, various catalytic strategies can be employed to enhance sustainability.
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes operate under mild conditions (ambient temperature, neutral pH, aqueous media), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable, making them an exceptionally green synthetic tool. nih.gov
For the synthesis of the target compound, enzymes could be applied in several key steps:
Amide Bond Formation: Lipases are known to catalyze the formation of amide bonds. A lipase (B570770) could be used to couple a suitable N-cyclohexylpiperazine precursor with an activated glycine derivative to form the final ethanone (B97240) structure, avoiding harsh chemical coupling reagents.
Asymmetric Synthesis: If chiral derivatives of the target compound were desired, enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) could be used. nih.gov These enzymes can catalyze the asymmetric reduction of an imine to a chiral amine, offering a direct route to enantiomerically pure products. nih.govresearchgate.net The use of biocatalysis can significantly shorten multi-step synthetic routes and reduce the generation of problematic waste. nih.gov
Organocatalysis involves the use of small, metal-free organic molecules to accelerate reactions. These catalysts are often more stable, less toxic, and less sensitive to air and moisture compared to traditional metal catalysts, aligning well with green chemistry principles. mdpi.combeilstein-journals.org
In a potential synthesis of this compound, organocatalysts could be employed in various ways:
Ring Formation: The piperazine ring could be constructed via organocatalyzed reactions. For instance, a proline-catalyzed aza-Michael addition could be a key step in forming the heterocyclic core from acyclic precursors.
Photoredox Organocatalysis: Purely organic photoredox catalysts, such as carbazolyl dicyanobenzene (4CzIPN), can promote reactions like decarboxylative cyclizations under visible light. mdpi.comorganic-chemistry.org This method offers a green approach by avoiding transition metals and utilizing light as a renewable energy source to form the piperazine ring from amino acid-derived precursors. mdpi.com
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage from a green chemistry perspective is the ease of separation from the product mixture, usually by simple filtration. nih.gov This simplifies purification, prevents catalyst contamination of the final product, and allows for the catalyst to be recovered and reused multiple times, reducing waste and cost.
A practical application for synthesizing the target compound's precursors involves the N-alkylation of piperazine. Research has demonstrated a simplified, one-pot synthesis of monosubstituted piperazines using heterogeneous catalysts composed of metal ions supported on commercial polymeric resins. nih.gov This approach avoids the need for protecting groups, which are commonly used in traditional multi-step syntheses, thereby improving atom economy and reducing waste. nih.gov The catalyst can be easily filtered off and reused, making the process more sustainable and suitable for industrial scale-up. nih.gov
| Catalysis Type | Example Catalyst | Key Advantages | Potential Application in Synthesis |
|---|---|---|---|
| Biocatalysis | Lipases, Imine Reductases (IREDs) | Mild conditions, high selectivity, biodegradable. nih.gov | Enantioselective amine synthesis, enzymatic amide bond formation. nih.govresearchgate.net |
| Organocatalysis | Proline, 4CzIPN (Photocatalyst) | Metal-free, stable, low toxicity. mdpi.combeilstein-journals.org | Aza-Michael additions for ring formation, photoredox-mediated cyclizations. mdpi.com |
| Heterogeneous Catalysis | Metal ions on a polymer resin | Easy separation, catalyst reusability, suitable for flow chemistry. nih.gov | One-pot synthesis of the N-cyclohexylpiperazine intermediate. nih.gov |
Utilization of Renewable Feedstocks in Synthetic Pathways
The integration of green chemistry principles into pharmaceutical synthesis places a strong emphasis on the use of renewable feedstocks to reduce reliance on finite petrochemical resources. For a molecule such as this compound, this approach involves tracing its core structural components—the cyclohexyl group, the piperazine ring, and the aminoethanone moiety—back to bio-based starting materials.
Cyclohexyl Moiety from Lignin (B12514952): The cyclohexyl group is traditionally derived from petroleum-based benzene. However, recent advancements have demonstrated the potential of lignin, an abundant and renewable biopolymer found in wood and agricultural residues, as a viable alternative feedstock. rsc.org Lignin is the most plentiful source of renewable aromatics on Earth. rsc.org Through processes like reductive catalytic fractionation (RCF), lignin can be depolymerized into simpler aromatic platform molecules, such as guaiacol (B22219) and syringol. nih.govresearchgate.net
A powerful one-pot catalytic strategy has been developed to convert these lignin-derived guaiacols and syringols directly into cyclohexylamines. nih.gov This process typically uses a Raney Ni catalyst with ammonia (B1221849) (NH₃) and hydrogen (H₂) to achieve demethoxylation, hydrogenation of the aromatic ring, and amination in a single sequence. researchgate.netresearchgate.net This pathway not only utilizes a renewable carbon source but also funnels a complex bio-oil into a specific, high-value chemical building block, representing a significant step toward a sustainable chemical industry. nih.gov
Piperazine Moiety from Bio-ethanol: The piperazine ring is a common heterocyclic scaffold in pharmaceuticals. nih.govresearchgate.net Industrially, it is often produced as a co-product during the ammoniation of ethanolamine (B43304) or 1,2-dichloroethane. chemicalbook.com Ethanolamine itself can be synthesized from ethylene oxide, which reacts with ammonia. researchgate.net A green pathway to this precursor involves the production of bio-ethylene from the dehydration of bio-ethanol, which is readily available from the fermentation of sugars derived from biomass (e.g., corn, sugarcane, or cellulosic materials). This bio-ethylene can be oxidized to bio-ethylene oxide, providing a direct renewable route to the precursors of piperazine. chemicalbook.comresearchgate.net The synthesis of piperazine from ethylene glycol, another derivative of ethylene, has also been explored. researchgate.net
The following table summarizes the potential renewable feedstocks for the key structural fragments of the target molecule.
| Molecular Fragment | Conventional Feedstock | Potential Renewable Feedstock | Key Bio-based Intermediate | Relevant Conversion Process |
|---|---|---|---|---|
| Cyclohexyl Group | Benzene (Petroleum) | Lignin (Biomass) | Guaiacol / Syringol | Reductive Catalytic Fractionation & Catalytic Amination nih.gov |
| Piperazine Ring | Ethylene (Petroleum) | Sugars / Cellulose (Biomass) | Bio-ethanol / Bio-ethylene Glycol | Fermentation, Dehydration & Ammoniation chemicalbook.comresearchgate.net |
| Amino Group | Natural Gas (for H₂) | Water & Air | Green Ammonia | Haber-Bosch with Renewable H₂ |
By systematically replacing petrochemical-derived building blocks with those from renewable sources, the synthesis of this compound can be aligned more closely with the principles of sustainability and green chemistry.
Real-Time Monitoring and Process Control for Green Synthesis
A core tenet of green chemistry is the development of analytical methodologies for real-time, in-process monitoring and control to prevent the formation of waste. Process Analytical Technology (PAT) provides a framework for achieving this by designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). longdom.org The adoption of PAT is crucial for creating more efficient, consistent, and sustainable synthetic routes, moving away from traditional batch testing toward a dynamic, controlled approach. longdom.orgstepscience.com
In the synthesis of this compound, PAT can be implemented at key stages to enhance process understanding and control, thereby improving yield, minimizing by-product formation, and reducing the need for energy-intensive purification steps. nih.gov
Monitoring N-Acylation: The final step in many synthetic routes to the target compound involves the N-acylation of 1-cyclohexylpiperazine with a suitable two-carbon electrophile (e.g., 2-chloroacetyl chloride) to form an amide bond. nih.govresearchgate.net This reaction is critical for the final product's purity and yield. Real-time monitoring can ensure the reaction goes to completion without excessive use of reagents or energy.
In-situ Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) or Raman spectroscopy probes can be inserted directly into the reaction vessel. These techniques can monitor the reaction progress by tracking the disappearance of the N-H bond of the starting piperazine and the appearance of the characteristic amide carbonyl (C=O) peak of the product. This allows for precise determination of the reaction endpoint, preventing the formation of impurities from over- or under-reaction and eliminating the need for offline sampling and analysis (e.g., HPLC, GC). rsc.org
Integration with Flow Chemistry: The principles of PAT are often most effectively implemented in continuous flow chemistry systems. nih.govrsc.org Performing the synthesis of this compound in a flow reactor offers superior control over parameters like temperature, pressure, and mixing. acs.org When combined with inline PAT tools, this setup enables a highly optimized and automated process. For example, an inline FTIR spectrometer can continuously monitor the acylation reaction, with the data fed back to a control system that can adjust flow rates or temperature to maintain optimal conditions and ensure consistent product quality. rsc.orgacs.org
The benefits of applying PAT to this synthesis include:
Reduced Waste: Precise control minimizes the formation of by-products, improving atom economy and reducing the burden on downstream purification.
Improved Safety: Real-time monitoring of potentially hazardous reactions allows for immediate detection and mitigation of excursions from safe operating conditions.
Enhanced Efficiency: By eliminating the need for offline analysis and enabling continuous processing, PAT can significantly shorten production cycle times and reduce energy consumption. nih.gov
Consistent Quality: Continuous monitoring and control ensure that the final product consistently meets predefined quality standards, aligning with the principles of Quality by Design (QbD). longdom.org
The following table outlines potential PAT tools and their application in monitoring the key synthetic transformations for this compound.
| Synthetic Step | Critical Process Parameter (CPP) | PAT Tool | Parameter Monitored | Green Chemistry Benefit |
|---|---|---|---|---|
| N-Alkylation (Piperazine + Cyclohexyl precursor) | Reactant Concentration, Temperature | In-situ FTIR / Flow NMR | Disappearance of piperazine N-H, formation of C-N bond signature | Ensures complete conversion, minimizes excess reagents, reduces waste |
| N-Acylation (Amide bond formation) | Reagent Addition Rate, Temperature | In-situ FTIR or Raman Spectroscopy | Disappearance of secondary amine, appearance of amide carbonyl peak | Prevents impurity formation, improves yield, reduces purification needs |
| Crystallization / Precipitation | Temperature, Supersaturation, Solvent Composition | Focused Beam Reflectance Measurement (FBRM), Particle Vision and Measurement (PVM) | Crystal size distribution, particle count, morphology | Ensures consistent product form, improves filtration and drying efficiency, reduces energy use |
By integrating these real-time monitoring and control strategies, the synthesis of this compound can be transformed into a more robust, efficient, and environmentally sustainable process.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-1-(4-cyclohexylpiperazin-1-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, piperazine derivatives react with chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) at 273 K to form intermediates, followed by purification via recrystallization or column chromatography . Key parameters include temperature control (e.g., 273 K for exothermic reactions) and stoichiometric ratios to minimize byproducts. Yields are often improved using catalysts like DMF for nucleophilic substitution reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs spectroscopic and crystallographic techniques:
- NMR : Proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, piperazine N–CH2 at δ 2.5–3.5 ppm) confirm substitution patterns .
- X-ray crystallography : Bond lengths (e.g., C–N: 1.515 Å) and angles (e.g., N–C–C: 109.3°) validate spatial arrangement .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 272.4 for C12H16N2O2) confirm molecular weight .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) due to potential eye/skin irritation (H319 hazard) . Work in a fume hood to avoid inhalation. First-aid measures include flushing eyes with water for 15 minutes and using activated charcoal for accidental ingestion . Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols:
- Use isogenic cell lines (e.g., HEK-293 for receptor binding assays) .
- Validate target engagement via competitive binding assays (IC50 values) and molecular docking (e.g., AutoDock Vina) to assess binding affinity .
- Replicate findings using orthogonal methods (e.g., SPR for kinetic analysis vs. radioligand assays) .
Q. What strategies are effective for studying the compound’s interaction with CNS targets?
- Methodological Answer :
- In vitro : Radiolabeled ligands (e.g., [³H]-labeled compound) quantify binding to serotonin/dopamine receptors in rat brain homogenates .
- In silico : MD simulations (e.g., GROMACS) model ligand-receptor dynamics over 100 ns trajectories to identify stable binding conformations .
- In vivo : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels .
Q. How can structural analogs be designed to enhance metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the cyclohexyl group with adamantane to reduce CYP450 metabolism .
- Prodrug approaches : Esterify the amine group (e.g., acetyl prodrug) to improve oral bioavailability .
- SAR studies : Test halogenated derivatives (e.g., 4-fluorophenyl) to balance lipophilicity (LogP) and solubility (measured via shake-flask method) .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
- Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 .
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (α = 0.05) .
- Use machine learning (e.g., Random Forest) to predict toxicity thresholds from high-throughput screening data .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion. Ideal crystals form at 4°C with 0.5 M ammonium sulfate as precipitant. Monitor crystal growth (≥0.3 mm³) and collect data at 100 K using synchrotron radiation (λ = 0.978 Å) .
Tables for Key Data
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 115–118°C | DSC | |
| LogP | 2.8 ± 0.3 | Shake-flask | |
| Solubility (PBS, pH7) | 0.12 mg/mL | UV-Vis spectroscopy | |
| IC50 (5-HT2A) | 14.3 nM | Radioligand binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
